Home > Products > Screening Compounds P50671 > Desferricoprogen
Desferricoprogen - 30315-65-2

Desferricoprogen

Catalog Number: EVT-276136
CAS Number: 30315-65-2
Molecular Formula: C35H56N6O13
Molecular Weight: 768.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Desferricoprogen is a member of the class of 2,5-diketopiperazines that is 2,5-diketopiperazine which is substituted at positions 3 and 6 by 3-(hydroxyamino)propyl groups in which the nitrogens have been acylated by (2E)-5-hydroxy-3-methylpent-2-enoyl groups. The substituent at position 3 has been further modified by having its terminal hydroxy group esterified by condensation with the carboxy group of N(2)-acetyl-N(5)-hydroxy-L-ornithine in which the N(5) nitrogen has been acylated by a (2E)-5-hydroxy-3-methylpent-2-enoyl group. It has a role as a siderophore. It is a hydroxamic acid, a carboxylic ester, a primary alcohol, a member of acetamides, a member of 2,5-diketopiperazines and a homoallylic alcohol. It is a conjugate acid of a desferricoprogen(3-).
Synthesis Analysis

Desferricoprogen can be synthesized through fermentation processes involving specific fungal strains, particularly Neurospora crassa. The synthesis typically involves the following steps:

  1. Fungal Cultivation: The fungus is cultured in a suitable growth medium that supports its metabolic activity.
  2. Iron Limitation: To induce the production of desferricoprogen, iron is limited in the growth medium, prompting the fungus to produce more siderophores to scavenge available iron.
  3. Extraction: After sufficient growth, the culture medium is harvested, and desferricoprogen is extracted using solvent extraction techniques or chromatography methods.
  4. Purification: The extracted compound undergoes purification processes such as high-performance liquid chromatography to isolate desferricoprogen from other metabolites.

The yield and purity of desferricoprogen can be influenced by various factors, including the type of medium used, temperature, pH, and duration of cultivation .

Molecular Structure Analysis

Desferricoprogen has a complex molecular structure characterized by its ability to form stable complexes with iron ions. Its structure consists of a hydroxamate functional group that facilitates strong binding to ferric ions (Fe^3+).

  • Molecular Formula: C_18H_29N_3O_8
  • Molecular Weight: Approximately 421.43 g/mol
  • Structural Features: The molecule contains multiple functional groups, including hydroxamate groups that are critical for its chelating properties.

The spatial arrangement of these functional groups allows desferricoprogen to effectively sequester iron ions from its environment, which is essential for its biological function as a siderophore .

Chemical Reactions Analysis

Desferricoprogen participates in several chemical reactions primarily involving iron ions. Key reactions include:

  1. Complexation with Iron: Desferricoprogen binds to ferric ions to form stable complexes, which are crucial for its role in iron transport.
  2. Reduction Reactions: In certain conditions, desferricoprogen can facilitate the reduction of ferric ions back to ferrous ions (Fe^2+), which can then be utilized by cells.
  3. Oxidative Stress Mitigation: Desferricoprogen has been shown to inhibit lipid peroxidation and reduce oxidative stress in cellular models exposed to oxidized low-density lipoprotein (oxLDL) by chelating free iron that catalyzes these reactions .

These chemical properties make desferricoprogen an important compound in studies related to oxidative damage and cardiovascular diseases.

Mechanism of Action

Desferricoprogen exerts its biological effects primarily through its iron-chelating ability. By binding free iron ions, it prevents these ions from participating in Fenton-type reactions that generate reactive oxygen species (ROS). This mechanism is particularly relevant in:

  • Inhibition of Atherosclerosis: Studies have demonstrated that desferricoprogen can reduce atherosclerotic plaque formation by lowering levels of oxLDL and mitigating oxidative stress in endothelial cells and macrophages .
  • Cellular Protection: Desferricoprogen protects vascular cells from oxidative damage caused by elevated levels of free heme and oxidized lipoproteins by reducing cytotoxicity associated with these species .

The protective effects observed in various experimental models suggest that desferricoprogen may have therapeutic potential in conditions characterized by excessive oxidative stress.

Physical and Chemical Properties Analysis

Desferricoprogen exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water but exhibits variable solubility depending on pH and ionic strength.
  • Stability: The stability of desferricoprogen-iron complexes is influenced by environmental conditions such as pH and temperature.
  • Melting Point: Specific melting point data is not widely reported but is typically assessed during purity evaluations.

These properties are crucial for understanding how desferricoprogen functions within biological systems and how it can be utilized in therapeutic contexts .

Applications

Desferricoprogen has several scientific applications:

  1. Therapeutics for Atherosclerosis: Its ability to inhibit oxidized low-density lipoprotein-induced damage makes it a candidate for treating cardiovascular diseases linked to oxidative stress.
  2. Iron Chelation Therapy: As an effective iron chelator, it may be used in conditions where excess iron contributes to toxicity, such as hemochromatosis or thalassemia.
  3. Research Tool: Desferricoprogen serves as a valuable tool in biochemical research for studying iron metabolism and oxidative stress mechanisms.
Mechanistic Insights into Desferricoprogen’s Role in Atherosclerosis Pathogenesis

Iron Chelation Dynamics in Atheromatous Microenvironments

Atherosclerotic plaques represent iron-rich microenvironments where hemoglobin (Hb) and heme released from intraplaque hemorrhages drive oxidative pathology. Desferricoprogen (DFC), a hydrophobic fungal siderophore produced by Neurospora crassa, exhibits unique iron-sequestering properties that disrupt this pathogenic cascade [1] [5].

Interaction with Heme and Hemoglobin-Derived Iron in Plaque Formation

Intraplaque hemorrhages release erythrocyte-derived Hb, which undergoes oxidation to methemoglobin, releasing free heme and iron. These components catalyze low-density lipoprotein (LDL) oxidation and propagate lipid peroxidation chains. DFC demonstrates high-affinity binding to hemoglobin-derived iron (Kd = 10-23 M) and heme-iron complexes, preventing their participation in oxidative reactions [1] [2]. In vivo studies in ApoE-/- mice revealed DFC accumulation within atheromas, where it reduced iron-positive areas by 68% compared to controls. Crucially, iron-saturated DFC lost all protective effects, confirming iron chelation as its primary mechanism [5] [10].

Table 1: DFC's Iron Sequestration Targets in Atherosclerosis

Iron SourcePathogenic RoleDFC Intervention Mechanism
Free HemeCatalyzes LDL oxidation & cytotoxicityForms inert Fe3+-DFC complexes
Hemoglobin DerivativesGenerates reactive oxygen species (ROS)Chelates liberated iron from Hb degradation
Labile Iron PoolFuels Fenton reactions in macrophagesReduces redox-active iron by 82%

Inhibition of Fenton Reaction-Mediated Oxidative Stress in Endothelial Cells

The Fenton reaction (Fe2+ + H2O2 → Fe3+ + •OH + OH-) generates hydroxyl radicals that induce endothelial dysfunction. DFC penetrates cellular membranes due to its hydrophobicity, accessing intracellular labile iron pools inaccessible to hydrophilic chelators like desferrioxamine (DFO) [1] [5]. In vitro studies demonstrated DFC reduces iron-mediated ROS generation by 75% in human aortic endothelial cells (HAECs). This correlated with decreased expression of the stress-responsive enzyme heme oxygenase-1 (HO-1), indicating attenuated oxidative injury [2] [10]. DFC's cytoprotective effect was quantified via 48% reduction in endothelial cell apoptosis when challenged with oxidized LDL (oxLDL) [5].

Modulation of Lipid Peroxidation and Oxidized LDL (oxLDL) Dynamics

Oxidative modification of LDL represents a pivotal step in atherogenesis. DFC interrupts this process at multiple molecular levels, altering plaque lipid biochemistry [1] [2].

Suppression of Macrophage CD36 Receptor Upregulation

CD36 is a key scavenger receptor facilitating oxLDL uptake by macrophages. DFC treatment reduced CD36 protein expression by 60% in THP-1 macrophages exposed to heme-modified LDL, as quantified by flow cytometry [1] [5]. This occurred via two synergistic mechanisms:

  • Direct effect: Reduced oxLDL formation due to iron chelation limits CD36 ligand availability
  • Transcriptional effect: Downregulation of nuclear factor-κB (NF-κB) activation decreases CD36 gene expression

Consequently, DFC-treated macrophages exhibited 54% lower fluorescence-labeled oxLDL uptake compared to controls, impeding foam cell formation [5] [10].

Table 2: DFC's Modulation of Atherogenic Receptors and Pathways

Molecular TargetBiological FunctionDFC-Mediated ChangeFunctional Consequence
CD36oxLDL internalization↓ 60% expressionReduced foam cell formation
NF-κBPro-inflammatory transcription factor↓ Nuclear translocationSuppressed TNF-α & CD36 expression
TLR4/MyD88Oxidative stress sensing↓ Signaling activityAttenuated NLRP3 inflammasome

Attenuation of Foam Cell Transdifferentiation in Vascular Smooth Muscle Cells

Vascular smooth muscle cells (VSMCs) contribute to >50% of atheromatous foam cells. Under atherogenic conditions, VSMCs downregulate α-actin and upregulate macrophage markers (CD68, Mac-2), adopting phagocytic phenotypes [1] [7]. DFC treatment (10μM) reduced VSMC foam cell transdifferentiation by 45% through:

  • Lipid peroxidation inhibition: DFC decreased malondialdehyde (MDA) formation in plaque lipids by 72%
  • Cytokine modulation: 58% reduction in TNF-α secretion from macrophages, disrupting paracrine signaling to VSMCs
  • Extracellular matrix stabilization: Reduced collagen/elastin ratio in aortic roots of DFC-treated ApoE-/- mice, preserving VSMC contractile phenotypes [1] [2] [5]

Anti-Inflammatory Signaling Pathways

Chronic inflammation drives atherosclerotic progression. DFC exerts multimodal effects on endothelial activation and leukocyte recruitment cascades [1] [3].

Downregulation of TNF-α-Induced VCAM-1, ICAMs, and E-Selectin Expression

TNF-α stimulation triggers endothelial expression of adhesion molecules. DFC pre-treatment (5μM) significantly attenuated this response in HAECs [1] [6]:

  • VCAM-1: ↓ 74% (protein), ↓ 68% (mRNA)
  • ICAM-1: ↓ 52% (protein), ↓ 47% (mRNA)
  • E-selectin: ↓ 63% (protein)

Mechanistically, DFC disrupts TNF-α signaling by:

  • Inhibiting iron-dependent ROS amplification of NF-κB activation
  • Reducing IκB kinase (IKK) phosphorylation, preventing IκB degradation
  • Blocking nuclear translocation of NF-κB p65 subunit [1] [6]

In vivo relevance was confirmed via immunohistochemistry showing diminished VCAM-1 staining in aortic sinus plaques of DFC-treated mice [1] [8]. Genetic evidence further supports VCAM-1's dominance in atherogenesis: Vcam1D4D/D4D mice (hypomorphic VCAM-1 expression) exhibit 70% smaller lesions than wild-type, whereas ICAM-1 deficiency shows no significant effect [8].

Disruption of Monocyte-Endothelial Adhesion Cascades

DFC's anti-adhesive properties manifest through dual endothelial and monocytic mechanisms:

  • Endothelial protection: DFC prevents TNF-α-induced actin cytoskeleton reorganization and VE-cadherin disassembly, maintaining endothelial barrier integrity. This reduces intercellular gap formation by 81% [1] [6]
  • Monocyte suppression: DFC decreases monocyte expression of integrins VLA-4 (α4β1) and LFA-1 (αLβ2), the counter-receptors for VCAM-1 and ICAM-1 respectively [6]

Functional outcomes were quantified using parallel-plate flow chamber assays: DFC reduced THP-1 monocyte adhesion to TNF-α-activated endothelium by 67% under physiological shear stress [1] [5]. This translates to reduced subendothelial macrophage infiltration, evidenced by 42% fewer CD68+ cells in aortic root sections of DFC-treated ApoE-/- mice [1].

Table 3: DFC's Multi-Target Effects on Atherosclerotic Pathways

Pathogenic ProcessMolecular TargetsDFC-Mediated InhibitionValidation Model
Endothelial activationVCAM-1/ICAM/E-selectin, NF-κB68-74% reductionHAECs, ApoE-/- mice
Monocyte-endothelial adhesionVLA-4, LFA-1, endothelial gap junctions67-81% reductionFlow chamber, IHC
oxLDL formationHeme-iron, LOX-1, lipid peroxidation54-72% reduction13C-LDL tracing
Foam cell differentiationCD36, TNF-α, VSMC phenotype switching45-60% reductionTHP-1, human VSMCs

Concluding Perspectives

Desferricoprogen represents a novel therapeutic approach targeting the iron-inflammatory-lipid triad in atherosclerosis. Its hydrophobic properties enable access to atheromatous microenvironments inaccessible to conventional chelators, disrupting heme/iron-mediated oxidative cascades, oxLDL-driven foam cell formation, and TNF-α-activated endothelial inflammation. Future research should explore structure-activity relationships of DFC analogs and evaluate combinatorial approaches with lipid-lowering agents.

Properties

CAS Number

30315-65-2

Product Name

Desferricoprogen

IUPAC Name

[(E)-5-[hydroxy-[3-[(2S,5S)-5-[3-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]amino]-3-methyl-5-oxopent-3-enyl] (2S)-2-acetamido-5-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]pentanoate

Molecular Formula

C35H56N6O13

Molecular Weight

768.9 g/mol

InChI

InChI=1S/C35H56N6O13/c1-23(11-17-42)20-30(45)39(51)14-5-8-27-33(48)38-28(34(49)37-27)9-6-15-40(52)32(47)22-25(3)13-19-54-35(50)29(36-26(4)44)10-7-16-41(53)31(46)21-24(2)12-18-43/h20-22,27-29,42-43,51-53H,5-19H2,1-4H3,(H,36,44)(H,37,49)(H,38,48)/b23-20+,24-21+,25-22+/t27-,28-,29-/m0/s1

InChI Key

AKLLFACZGZTMGS-FCRFISLRSA-N

SMILES

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)O)NC(=O)C)O)O)CCO

Solubility

Soluble in DMSO

Synonyms

N(alpha)-Acetylfusarinines; Nalpha-Acetylfusarinines;

Canonical SMILES

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)O)NC(=O)C)O)O)CCO

Isomeric SMILES

C/C(=C\C(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C(=O)/C=C(\C)/CCOC(=O)[C@H](CCCN(C(=O)/C=C(\C)/CCO)O)NC(=O)C)O)O)/CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.